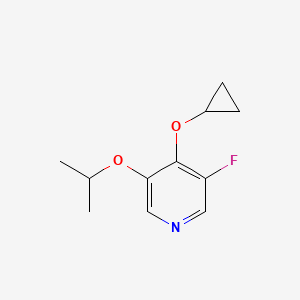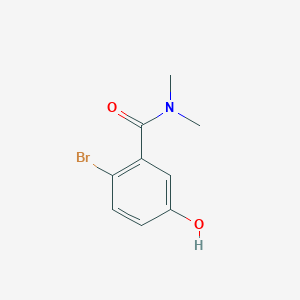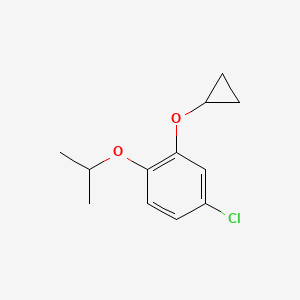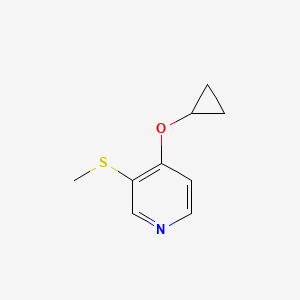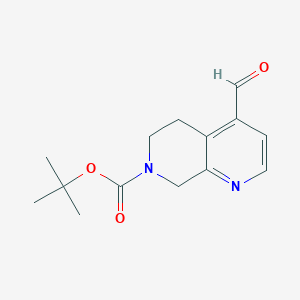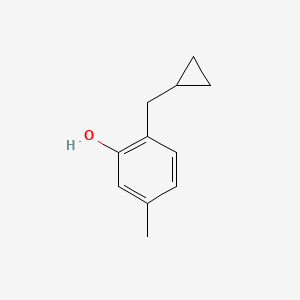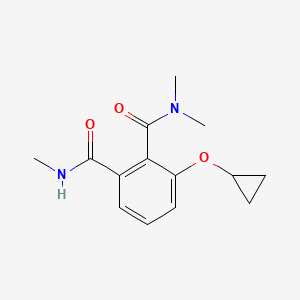
3-Cyclopropoxy-N1,N2,N2-trimethylphthalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Cyclopropoxy-N1,N2,N2-trimethylphthalamide is a chemical compound with the molecular formula C14H18N2O3 and a molecular weight of 262.307 g/mol . This compound is characterized by the presence of a cyclopropoxy group attached to a phthalamide core, along with three methyl groups on the nitrogen atoms. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropoxy-N1,N2,N2-trimethylphthalamide typically involves the reaction of phthalic anhydride with cyclopropylamine and trimethylamine under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with the temperature maintained between 0°C and 25°C to ensure optimal yield and purity. The reaction mixture is then subjected to purification processes such as recrystallization or column chromatography to isolate the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The use of continuous flow reactors and automated systems allows for precise control of reaction conditions, leading to higher yields and consistent product quality. Additionally, industrial production may involve the use of advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound meets stringent quality standards .
Análisis De Reacciones Químicas
Types of Reactions
3-Cyclopropoxy-N1,N2,N2-trimethylphthalamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phthalamides with various functional groups.
Aplicaciones Científicas De Investigación
3-Cyclopropoxy-N1,N2,N2-trimethylphthalamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-Cyclopropoxy-N1,N2,N2-trimethylphthalamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
3-Cyclopropoxy-N1,N2,N2-trimethylphthalamide: C14H18N2O3
N1,N2-Dimethylphthalamide: C10H11NO2
Cyclopropylamine: C3H7N
Uniqueness
This compound is unique due to the presence of the cyclopropoxy group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable in various research and industrial applications .
Propiedades
Fórmula molecular |
C14H18N2O3 |
|---|---|
Peso molecular |
262.30 g/mol |
Nombre IUPAC |
3-cyclopropyloxy-1-N,2-N,2-N-trimethylbenzene-1,2-dicarboxamide |
InChI |
InChI=1S/C14H18N2O3/c1-15-13(17)10-5-4-6-11(19-9-7-8-9)12(10)14(18)16(2)3/h4-6,9H,7-8H2,1-3H3,(H,15,17) |
Clave InChI |
BHNKGFKJRNTYQG-UHFFFAOYSA-N |
SMILES canónico |
CNC(=O)C1=C(C(=CC=C1)OC2CC2)C(=O)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


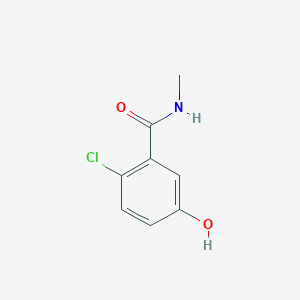
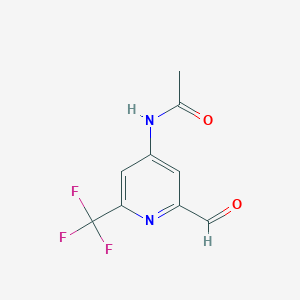
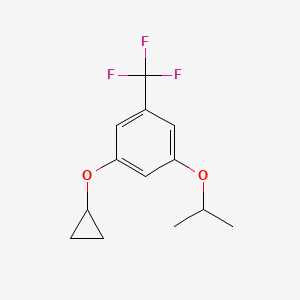
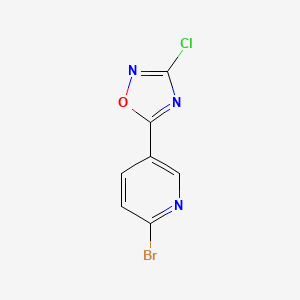
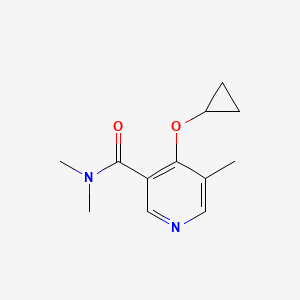
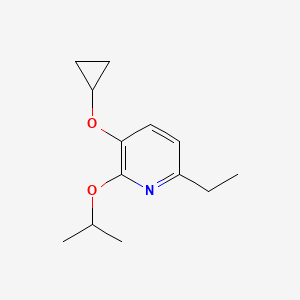
![1-[4-(Chloromethyl)-6-fluoropyridin-2-YL]ethanone](/img/structure/B14841354.png)
![Ethanone, 1-[6-methyl-4-(trifluoromethyl)-2-pyridinyl]-](/img/structure/B14841367.png)
